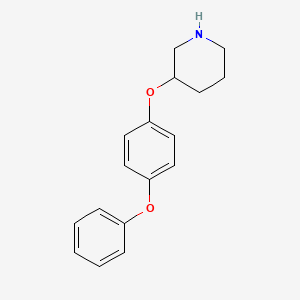

3-(4-Phenoxyphenoxy)piperidine

Übersicht

Beschreibung

3-(4-Phenoxyphenoxy)piperidine is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.35 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, including their use as building blocks for drug synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenoxy)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxyphenol with piperidine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or acetone . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound often involves multi-component reactions that are efficient and cost-effective. For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be used to produce substituted piperidines . These reactions are typically carried out under reflux conditions in ethanol, resulting in high yields and short reaction times.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile in alkylation reactions. For example:

-

Reaction with alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃ in ethanol/water) .

-

Coupling with aryl bromides : Achieved via Ullmann-type couplings using Cu catalysts, yielding N-arylpiperidines .

Oxidation

The phenoxy groups undergo oxidation with agents like KMnO₄, producing quinone derivatives. Reaction conditions:

-

Reagent : KMnO₄ in acidic medium.

-

Product : 4-Phenoxyphenoxyquinone (confirmed via HPLC-MS).

Reduction

The piperidine ring can be reduced using:

-

LiAlH₄ : Converts tertiary amines to secondary amines without affecting aromatic rings .

-

NaBH₄ : Selective reduction of iminium intermediates in multi-step syntheses .

Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5) forms stable salts with strong acids (e.g., HCl), yielding hydrochloride crystals.

Key Reaction Conditions and Products

Catalytic Methods

-

Pd-Catalyzed Cross-Coupling : Enables enantioselective synthesis of substituted piperidines (ee >90%) .

-

Rh-Catalyzed Hydroamination : Forms 3-arylpiperidines via anti-Markovnikov addition .

Side Reactions and Byproducts

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Interaction with Receptors

Research indicates that 3-(4-Phenoxyphenoxy)piperidine acts as a ligand for histamine H₃ and sigma-1 receptors. These receptors are crucial in modulating pain pathways, suggesting that this compound could be developed into analgesic therapies. The binding affinity to these receptors is significant for understanding its potential therapeutic effects in pain management.

1.2 Neurological Implications

The compound's interaction with sigma-1 receptors has implications in neuroprotection and the treatment of neurodegenerative disorders. Studies have shown that sigma-1 receptor agonists can ameliorate symptoms in models of Alzheimer's disease and other neurodegenerative conditions, positioning this compound as a candidate for further exploration in this area.

Synthetic Methodologies

2.1 Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions that capitalize on the reactivity of the piperidine nitrogen and the electrophilic nature of the phenoxy groups. Key synthetic routes may include nucleophilic substitutions and electrophilic aromatic substitutions to construct the desired compound efficiently.

2.2 Reaction Conditions

The synthesis often requires specific conditions to optimize yields and purity. Common reagents include various electrophiles for substitution reactions and solvents that facilitate the reaction mechanisms involved.

Case Studies and Research Findings

Case Study: Analgesic Properties

In a study exploring the analgesic effects of piperidine derivatives, this compound demonstrated significant activity in modulating nociceptive pathways through its interaction with histamine H₃ receptors. The findings suggest that this compound could serve as a foundation for developing new pain relief medications.

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of sigma-1 receptor ligands, where derivatives like this compound were evaluated for their potential to protect neuronal cells from apoptosis in models of neurodegeneration. Results indicated promising protective effects, warranting further investigation into its mechanism of action.

Wirkmechanismus

The mechanism of action of 3-(4-Phenoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their therapeutic effects . The compound may inhibit certain enzymes or modulate receptor activity, resulting in its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic six-membered heterocycle with one nitrogen atom.

4-Phenoxyphenol: A phenolic compound with a phenoxy group.

Phenoxyphenol derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

3-(4-Phenoxyphenoxy)piperidine is unique due to its specific combination of phenoxy groups attached to a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

3-(4-Phenoxyphenoxy)piperidine, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities, particularly as a ligand for histamine H₃ and sigma-1 receptors. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with two phenoxy groups. This unique configuration allows for interaction with multiple biological targets, enhancing its pharmacological potential.

1. Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for both histamine H₃ and sigma-1 receptors. These receptors are implicated in various neurological processes and pain modulation:

- Histamine H₃ Receptor : Functions primarily as an autoreceptor in the central nervous system, influencing neurotransmitter release.

- Sigma-1 Receptor : Involved in neuroprotection, modulation of ion channels, and regulation of cellular stress responses.

Studies have shown that compounds targeting these receptors can be beneficial in treating conditions such as pain, anxiety, and neurodegenerative diseases .

2. Antinociceptive and Antidepressant Effects

In preclinical models, this compound has demonstrated antinociceptive effects. This is particularly relevant for conditions involving neuropathic pain. The dual action on both histamine H₃ and sigma-1 receptors may contribute to its efficacy in pain management .

Table 1: Biological Activity Summary of this compound

The pharmacological effects of this compound are believed to arise from its ability to modulate neurotransmitter systems through receptor interaction:

- Histamine Modulation : By antagonizing H₃ receptors, the compound may enhance the release of neurotransmitters like serotonin and norepinephrine, contributing to its antidepressant effects.

- Sigma-1 Receptor Interaction : Activation of sigma-1 receptors is linked to neuroprotective effects, which may help mitigate neurodegeneration and improve cognitive function .

Antimicrobial Properties

In addition to its neurological applications, preliminary studies have indicated that this compound possesses antimicrobial properties. The compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent. However, further research is needed to elucidate the specific mechanisms behind this activity.

Eigenschaften

IUPAC Name |

3-(4-phenoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663035 | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-18-1 | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Phenoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.